molecular formula C7H5F4N B1329471 4-Fluoro-3-(trifluoromethyl)aniline CAS No. 2357-47-3

4-Fluoro-3-(trifluoromethyl)aniline

Cat. No. B1329471
CAS RN: 2357-47-3
M. Wt: 179.11 g/mol
InChI Key: PGFQDLOMDIBAPY-UHFFFAOYSA-N
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Description

The compound 4-Fluoro-3-(trifluoromethyl)aniline is a fluorinated aniline derivative that has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of both fluoro and trifluoromethyl groups in the molecule makes it a valuable building block for the synthesis of biologically active compounds and materials with unique properties .

Synthesis Analysis

The synthesis of trifluoromethyl-substituted anilines, including 4-Fluoro-3-(trifluoromethyl)aniline, can be achieved through visible-light-induced radical trifluoromethylation using commercially available Togni reagent. This method operates at room temperature and provides an economical route to these compounds . Additionally, the synthesis of related compounds, such as 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, has been reported using a multi-step process starting from 3,5-dinitro-1-trifluoromethylbenzene, with an overall yield of about 50% .

Molecular Structure Analysis

The molecular structure and electronic properties of 4-nitro-3-(trifluoromethyl)aniline, a related compound, have been extensively studied using spectroscopic methods and computational chemistry. These studies provide insights into the influence of substituent groups on the benzene ring and the electronic properties of the molecule, which are relevant to understanding the behavior of 4-Fluoro-3-(trifluoromethyl)aniline .

Chemical Reactions Analysis

The reactivity of trifluoromethyl-substituted anilines has been explored in the context of synthesizing isoxazoles and 1,3,5-triazines. These reactions involve the anionically activated trifluoromethyl group and demonstrate the synthetic versatility of these compounds . The chemical reactions of 4-Fluoro-3-(trifluoromethyl)aniline would likely follow similar pathways due to the presence of the trifluoromethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-3-(trifluoromethyl)aniline can be inferred from studies on similar compounds. For instance, the vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline provides information on the effects of electron-donating and withdrawing groups on the structure and vibrational spectra of aniline derivatives. Theoretical computations, including density functional theory, have been used to predict hyperconjugation interactions, HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces, which are crucial for understanding the properties of these materials .

Scientific Research Applications

Vibrational Analysis and NLO Materials

4-Fluoro-3-(trifluoromethyl)aniline has been studied for its vibrational properties and potential usefulness in nonlinear optical (NLO) materials. Research involving Fourier Transform-Infrared and Fourier Transform-Raman techniques has provided insights into its structure, hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions. These studies contribute to the understanding of its applications in materials science, particularly in the development of NLO materials (Revathi et al., 2017).

Organic Synthesis and Pharmaceutical Applications

In organic chemistry, 4-Fluoro-3-(trifluoromethyl)aniline serves as a building block for various chemical syntheses. For instance, it has been used in the synthesis of isoxazoles and 1,3,5-triazines, highlighting its role in creating novel chemical structures with potential pharmaceutical applications. The anionically activated trifluoromethyl group in this compound enables various synthetic transformations, leading to the creation of diverse chemical entities (Strekowski et al., 1995).

Catalytic Applications and Chemical Derivatization

In catalysis, 4-Fluoro-3-(trifluoromethyl)aniline has been used as a transient directing group to assist in Ru(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This demonstrates its utility in facilitating specific chemical reactions, leading to the synthesis of quinazoline and fused isoindolinone scaffolds, which are valuable in medicinal chemistry (Wu et al., 2021).

Molecular Docking and Kinase Inhibition

4-Fluoro-3-(trifluoromethyl)aniline and its derivatives have been subject to molecular docking studies to understand their role as kinase inhibitors. Such research aids in identifying the molecular features that contribute to high inhibitory activity against specific targets, which is crucial for the development of therapeutic agents (Caballero et al., 2011).

Herbicidal Activity

Compounds derived from 4-Fluoro-3-(trifluoromethyl)aniline have been evaluated for their herbicidal activities. Such studies are significant in the field of agrochemicals, where the development of new herbicides can contribute to better crop management and yield (Wu et al., 2011).

Antiproliferative Activity

Research into Cu(II) and Pd(II) complexes involving F, CF3-bearing 3,5-di-tert-butylsalicylaldimines, derived from 4-Fluoro-3-(trifluoromethyl)aniline, has provided insights into their antiproliferative activities. Such studies are vital for understanding the potential of these complexes in cancer therapy (Kasumov et al., 2016).

Electronic and Structural Analysis

4-Fluoro-3-(trifluoromethyl)aniline has been the subject of electronic and structural analysis to understand its spectroscopic properties. This type of research is important for the development of materials with specific electronic and optical properties (Aziz et al., 2018).

Safety And Hazards

4-Fluoro-3-(trifluoromethyl)aniline is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It’s recommended to avoid breathing its dust, vapor, mist, or gas, and to use it only under a chemical fume hood .

properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFQDLOMDIBAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022184
Record name alpha,alpha,alpha-4-Tetrafluoro-m-toluidine
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Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethyl)aniline

CAS RN

2357-47-3
Record name 4-Fluoro-3-(trifluoromethyl)aniline
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Record name 4-Fluoro-3-(trifluoromethyl)aniline
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Record name 2357-47-3
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Record name alpha,alpha,alpha-4-Tetrafluoro-m-toluidine
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Record name α,α,α,4-tetrafluoro-m-toluidine
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Record name 4-FLUORO-3-(TRIFLUOROMETHYL)ANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
B Revathi, V Balachandran, B Raja, K Anitha… - Journal of Molecular …, 2017 - Elsevier
Primarily, the vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline and 4-fluoro-3-(trifluoromethyl)aniline are studied through an experiment by …
Number of citations: 17 www.sciencedirect.com
PK Mondal, VR Hathwar, D Chopra - Journal of Fluorine Chemistry, 2018 - Elsevier
Experimental in situ cryo-crystallization studies performed on aniline derivatives depicts that the molecular packing of these compounds is through the utilization of C sp 3/ sp 2 single …
Number of citations: 12 www.sciencedirect.com
MS Lee, SY Kim - Macromolecular rapid communications, 2005 - Wiley Online Library
Poly(arylene ether amine)s were synthesized by a nucleophilic aromatic substitution polycondensation of bis[4‐fluoro‐3‐(trifluoromethyl)phenyl]amine with several bisphenols. Even …
Number of citations: 4 onlinelibrary.wiley.com
YJ Kim, M Seo, SY Kim - Journal of Polymer Science Part A …, 2010 - Wiley Online Library
Well‐defined trifluoromethylated poly(phenylene oxide)s were synthesized via nucleophilic aromatic substitution (S N Ar) reaction by a chain‐growth polymerization manner. …
Number of citations: 25 onlinelibrary.wiley.com
C Varricchio, K Beirne, P Aeschlimann… - Journal of Medicinal …, 2020 - ACS Publications
Leber’s hereditary optic neuropathy (LHON) is a rare genetic mitochondrial disease and the primary cause of chronic visual impairment for at least 1 in 10 000 individuals in the UK …
Number of citations: 11 pubs.acs.org
B Xiong, S Xu, W Xu, Y Liu, L Zhang… - Organic Chemistry …, 2022 - pubs.rsc.org
A simple and efficient method for the silver-catalyzed regioselective 1,6-hydroarylation of para-quinone methides (p-QMs) with anilines and phenols has been established. Without the …
Number of citations: 6 pubs.rsc.org
XX Jin, YL Wang, LW Tan, Y He, JR Peng, L Hai… - …, 2015 - Future Medicine
Aim: To make delivery improvements via delivery systems for 6-(4-morpholino-3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one (DZO) – a model compound of hydrophobic antitumor …
Number of citations: 9 www.futuremedicine.com
S Manimaran, S Jeyavijayan, K Sambathkumar - ijarmps.org
The FTIR and FT-Raman spectra of 2-bromo-6-chloro-4-fluoroaniline (BCFA) have been recorded in the regions 4000-400 cm-1 and 4000-50 cm-1, respectively. The vibrational …
Number of citations: 2 www.ijarmps.org
C Wang - 2016 - digitalcommons.unmc.edu
Schistosomiasis is a tropical parasitic disease caused by infections with flukes of the genus Schistosoma, affecting as many as 440 million individuals worldwide, with 779 million living …
Number of citations: 2 digitalcommons.unmc.edu
C Varricchio - 2019 - orca.cardiff.ac.uk
Mitochondrial optic neuropathies (MON) represent an important cause of chronic visual impairment, affecting at least 1 in 10,000 individuals in the United Kingdom. Despite the efforts of …
Number of citations: 2 orca.cardiff.ac.uk

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